3,4,5-triethoxy-N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

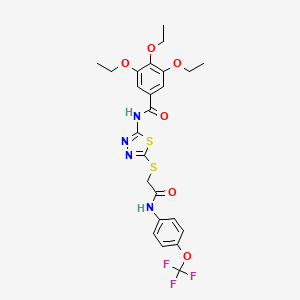

3,4,5-Triethoxy-N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a trifluoromethoxyphenylaminoethylthio chain and a triethoxybenzamide group. The compound’s structural complexity arises from the combination of electron-rich ethoxy groups, a thiadiazole heterocycle, and a trifluoromethoxy substituent, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name |

3,4,5-triethoxy-N-[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25F3N4O6S2/c1-4-34-17-11-14(12-18(35-5-2)20(17)36-6-3)21(33)29-22-30-31-23(39-22)38-13-19(32)28-15-7-9-16(10-8-15)37-24(25,26)27/h7-12H,4-6,13H2,1-3H3,(H,28,32)(H,29,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKZCKPPCVXRAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F3N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3,4,5-triethoxy-N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a nitrogen-rich heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 455.47 g/mol. The structure features a thiadiazole ring, which is known for enhancing the lipophilicity and biological interaction of compounds.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of thiadiazole derivatives. For instance, compounds similar to the one in focus have demonstrated significant activity against various cancer cell lines. The MTT assay has been widely used to evaluate cytotoxicity, revealing that modifications in the thiadiazole structure can lead to enhanced anticancer properties.

The proposed mechanism involves:

- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell cycle regulation.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

- Targeting Specific Enzymes : Some studies indicate that thiadiazole derivatives can act as inhibitors for specific kinases involved in tumor growth.

Synthesis and Evaluation

A notable study synthesized several thiadiazole derivatives and evaluated their cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting promising anticancer potential .

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| 3d | HeLa | 29 |

| 3c | MCF-7 | 73 |

| Target Compound | MCF-7 | TBD |

Comparative Studies

In comparative studies with other nitrogen-rich heterocycles like oxadiazoles and triazoles, thiadiazole derivatives were found to possess superior cytotoxic effects due to their structural properties that enhance cellular uptake and interaction with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

- Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound enhances lipophilicity and metabolic stability compared to methoxy or ethoxy groups in analogs like 8c or ’s 2-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide .

- Thiadiazole vs.

- Substituent Position : The triethoxy groups on the benzamide moiety may enhance solubility compared to unsubstituted benzamides (e.g., 8a ) but reduce crystallinity, as seen in lower melting points for ethoxy-substituted analogs .

Physicochemical Properties

- Melting Points : Thiadiazole derivatives with bulky substituents (e.g., 8a , mp 290°C) typically exhibit higher melting points than less substituted analogs (e.g., 8c , mp 210°C) . The target compound’s triethoxy groups may lower its mp compared to 8a due to reduced packing efficiency.

- Spectroscopic Data :

- IR : Expected C=O stretches (~1650–1680 cm⁻¹) and C=S (~1240–1255 cm⁻¹) align with analogs like 8a (1679, 1605 cm⁻¹) and ’s triazoles .

- NMR : The trifluoromethoxyphenyl group would produce distinct ¹⁹F signals, while ethoxy protons resonate at δ ~1.3–4.3 ppm, comparable to 8b (δ 1.36 for CH₃, δ 4.35 for CH₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.